molecular formula C14H12ClN3O4S B580165 SYHLAVMTKNIWNF-UHFFFAOYSA-M CAS No. 16600-04-7

SYHLAVMTKNIWNF-UHFFFAOYSA-M

Cat. No.: B580165
CAS No.: 16600-04-7
M. Wt: 353.777
InChI Key: SYHLAVMTKNIWNF-UHFFFAOYSA-M
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Description

SYHLAVMTKNIWNF-UHFFFAOYSA-M is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYHLAVMTKNIWNF-UHFFFAOYSA-M typically involves the reaction of 3-methylbenzothiazolium salts with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium ion, which then reacts with the benzothiazolium salt to form the desired product. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ion and using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

SYHLAVMTKNIWNF-UHFFFAOYSA-M undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the diazenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

SYHLAVMTKNIWNF-UHFFFAOYSA-M has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of SYHLAVMTKNIWNF-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-Phenyldiazenyl]-1,3-benzothiazole
  • 3-Methyl-1,3-benzothiazol-2-amine
  • 2-[(E)-Phenyldiazenyl]-3-methylbenzothiazole

Uniqueness

SYHLAVMTKNIWNF-UHFFFAOYSA-M is unique due to its specific structural features, such as the presence of both the methyl and diazenyl groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-3-ium-2-yl)-phenyldiazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N3S.ClHO4/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLAVMTKNIWNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723752
Record name 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-04-7
Record name 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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